2-Chloro-6-(2,2,2-trifluoroethyl)aniline
Description
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
HLKVJMIYZLFETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Ammoniation Route
One classical approach to preparing chlorinated trifluoroethyl anilines involves sequential halogenation and ammoniation reactions starting from trifluoromethyl-substituted aromatic precursors.
- Halogenation : Elementary chlorine reacts with 4-chlorotrifluoromethylbenzene under catalysis by a composite catalyst consisting of powdered iron and anhydrous ferric chloride. This reaction proceeds without solvent at 50–150 °C, yielding chlorinated intermediates such as 2,6-dichlorotrifluoromethylbenzene with high selectivity and yield.
- Ammoniation : The chlorinated intermediate is then subjected to ammoniation in a high-pressure vessel with aqueous ammonia to introduce the amino group, converting the dichloride to the corresponding aniline derivative.
This method is noted for its simplicity, cost-effectiveness, and environmentally friendly profile due to the absence of organic solvents during halogenation and the use of readily available raw materials.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Halogenation | Cl2, Fe/FeCl3 catalyst, 50–150 °C, no solvent | 2,6-Dichlorotrifluoromethylbenzene | High yield, selective chlorination |
| Ammoniation | Aqueous NH3, high pressure, moderate temp | 2-Chloro-6-(2,2,2-trifluoroethyl)aniline | Efficient amino substitution |
Reductive Dechlorination of Nitro or Amino Precursors
Another robust synthetic strategy involves the reductive dechlorination of nitro- or amino-substituted chlorotrifluoromethylbenzenes.
- Starting from 2-nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene, catalytic hydrogenation is performed in the presence of acid acceptors (e.g., sodium hydroxide, triethylamine) and hydrogenation catalysts such as palladium on carbon or Raney nickel.
- The reaction is conducted in inert solvents like methanol or ethanol under hydrogen pressure (5–250 bar) and temperatures ranging from 15 °C to 200 °C.
- This process selectively reduces the nitro group or facilitates dechlorination while preserving the trifluoroethyl moiety, yielding the target this compound with yields up to 78% reported.
The versatility of acid acceptors and solvents allows fine-tuning of reaction conditions for optimal yield and purity.
| Parameter | Details |
|---|---|
| Starting material | 2-Nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene |
| Catalyst | Pd/C (5% Pd), Raney Ni |
| Acid acceptors | NaOH, triethylamine, tertiary amines |
| Solvents | Methanol, ethanol, toluene |
| Temperature | 15–200 °C |
| Hydrogen pressure | 5–250 bar |
| Yield | Up to 78% |
Grignard Reagent-Based Synthesis of Trifluoroethyl Amines
A more recent and flexible synthetic approach involves the use of Grignard reagents for the installation of the trifluoroethyl group on halogenated anilines.
- Aromatic halides or N,O-acetals bearing trifluoromethyl groups are reacted with alkyl Grignard reagents (e.g., methylmagnesium bromide, isopropylmagnesium chloride) to form α-substituted trifluoroethyl amines.
- This method tolerates various functional groups including esters, triazoles, and morpholino substituents, enabling the synthesis of diverse trifluoroethyl aniline derivatives.
- Electron-deficient and moderately electron-rich anilines react efficiently, while electron-rich derivatives show slower conversion and lower yields.
- Sterically hindered nucleophiles such as tert-butylmagnesium chloride can also be employed, demonstrating the method’s broad scope.
This approach allows for the tailored synthesis of this compound analogs with potential for further functionalization.
| Grignard Reagent | Substrate Type | Yield Range | Notes |
|---|---|---|---|
| MeMgBr, i-PrMgCl, t-BuMgCl | Halogenated anilines, N,O-acetals | Moderate to excellent | Steric hindrance affects yield |
| Reaction conditions | Typically mild heating, inert atmosphere | - | Compatible with various functional groups |
Etherification and Subsequent Functionalization
A patented method describes the synthesis of trifluoroethyl-substituted anilines via etherification of 2-chloro-4-aminophenol followed by further functionalization.
- 2-Chloro-4-aminophenol is dissolved in dimethylformamide with potassium hydroxide or sodium hydroxide.
- Perfluoromethyl vinyl ether gas is slowly introduced, and the mixture is heated to 40 °C for 4 hours to form 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethyl)ethoxy)aniline.
- This intermediate undergoes further reaction with 2,6-difluorophenylacetonitrile and ammonium acetate at 80 °C for 12 hours to yield functionalized trifluoroethyl aniline derivatives.
- Purification is achieved by extraction, washing, drying, and column chromatography.
This method emphasizes controlled gas-phase fluorination and subsequent nucleophilic substitution, providing a route to complex trifluoroethyl anilines under mild conditions.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| S1 | 2-Chloro-4-aminophenol, DMF, KOH/NaOH, perfluoromethyl vinyl ether, 40 °C, 4 h | 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethyl)ethoxy)aniline | Gas-phase vinyl ether addition |
| S2 | Intermediate, 2,6-difluorophenylacetonitrile, ammonium acetate, DMF, 80 °C, 12 h | N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethyl)phenyl]-2,6-difluorobenzamidine | Subsequent functionalization |
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Halogenation & Ammoniation | Chlorination → ammoniation | Cl2, Fe/FeCl3 catalyst, aqueous NH3 | 50–150 °C (halogenation), high pressure (ammoniation) | High yield, simple, eco-friendly |
| Reductive Dechlorination | Catalytic hydrogenation | Pd/C or Raney Ni, acid acceptors | 15–200 °C, 5–250 bar H2, MeOH | Up to 78% yield, selective |
| Grignard Reagent Synthesis | Nucleophilic substitution | Alkyl MgX reagents | Mild heating, inert atmosphere | Moderate to excellent yields |
| Etherification + Functionalization | Vinyl ether addition + substitution | KOH/NaOH, perfluoromethyl vinyl ether, ammonium acetate | 40 °C and 80 °C, DMF solvent | Mild conditions, complex derivatives |
This comprehensive overview integrates diverse synthetic strategies for this compound, highlighting their mechanistic basis, reaction conditions, catalysts, and yields. Each method offers distinct advantages depending on the desired scale, functional group tolerance, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation reaction, the compound undergoes a cascade diazotization/N-trifluoroethylation process . The presence of the trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-Chloro-6-(trifluoromethyl)aniline, differing in substituents, molecular weight, and functional groups. Key differences are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)aniline | 433-94-3 | C₇H₅ClF₃N | 195.57 | Cl (position 2), -CF₃ (position 6), -NH₂ (position 1) |
| 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | 57729-79-0 | C₇H₄ClF₃N₂O₂ | 240.57 | Cl (position 2), -CF₃ (position 4), -NO₂ (position 6), -NH₂ (position 1) |
| 2-(2-Chloro-6-fluorophenyl)aniline | 1872215-75-2 | C₁₂H₉ClFN | 221.66 | Biphenyl core with -Cl (position 2), -F (position 6), -NH₂ (position 1) |
| 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline | 1598429-82-3 | C₉H₈F₅NO | 241.16 | -OCH₂CF₂ (position 2), -CF₃ (position 6), -NH₂ (position 1) |
| 2-Ethyl-6-methylaniline | 24549-06-2 | C₉H₁₃N | 135.21 | -C₂H₅ (position 2), -CH₃ (position 6), -NH₂ (position 1) |
2-Chloro-6-nitro-4-(trifluoromethyl)aniline
- Key Differences: The addition of a nitro (-NO₂) group at position 6 increases molecular weight (240.57 g/mol) and introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce solubility in non-polar solvents compared to the parent compound .
- Applications : Likely used in high-energy materials or dyes due to the nitro group’s explosive and chromophoric properties .
2-(2-Chloro-6-fluorophenyl)aniline
- Key Differences : A biphenyl structure with -Cl and -F substituents replaces the -CF₃ group. The fluorine atom’s smaller size and higher electronegativity may improve metabolic stability in drug candidates compared to -CF₃ .
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline
- Key Differences : The -OCH₂CF₂ group introduces oxygen and additional fluorine atoms, increasing hydrophobicity and resistance to enzymatic degradation. The molecular weight (241.16 g/mol) is the highest among the analogs .
- Applications: Potential use in fluorinated polymers or bioactive molecules requiring prolonged half-lives .
2-Ethyl-6-methylaniline
- Key Differences : Alkyl substituents (-C₂H₅ and -CH₃) replace halogen/fluorinated groups, reducing molecular weight (135.21 g/mol) and electron-withdrawing effects. This structure is more lipophilic and less reactive in polar reactions .
- Applications : Intermediate in surfactant or corrosion inhibitor synthesis .
Electronic and Steric Effects of Substituents
- Electron-Withdrawing Groups (-CF₃, -NO₂, -Cl): Increase acidity of the -NH₂ group and direct electrophilic substitution to meta/para positions.
- Electron-Donating Groups (-OCH₂CF₂, -C₂H₅) : Reduce reactivity but improve solubility in organic solvents.
- Steric Effects : Bulky groups like -OCH₂CF₂ or biphenyl systems may hinder reaction kinetics, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
